7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its role in enzyme inhibition and as a probe in biochemical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s ability to induce apoptosis in cancer cells has also been documented .
Comparison with Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness: 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to ribociclib and palbociclib, it may offer distinct advantages in terms of selectivity and potency against certain cancer cell lines .
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
7-benzyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H13N3/c1-11-15-9-13-7-8-17(14(13)16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
JHJOEJSVFXFECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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